molecular formula C9H11BrF2S B12438354 2-Bromo-5-(1,1-difluoropentyl)thiophene CAS No. 249758-79-0

2-Bromo-5-(1,1-difluoropentyl)thiophene

Cat. No.: B12438354
CAS No.: 249758-79-0
M. Wt: 269.15 g/mol
InChI Key: DUUXTQLDVCAQBU-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,1-difluoropentyl)thiophene ( 249758-79-0) is a high-value thiophene derivative building block for advanced research and development. This compound, with the molecular formula C9H11BrF2S and an average molecular mass of 269.147 Da , is engineered for versatility in organic synthesis. The thiophene ring is functionalized with a bromine atom at the 2-position and a 1,1-difluoropentyl group at the 5-position. This distinct structure provides two highly versatile reaction sites: the bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures, while the 1,1-difluoropentyl moiety acts as a bioisostere and a strategic means to modulate a compound's electronic properties, metabolic stability, and lipophilicity. As such, this chemical is an indispensable intermediate in proteomics research , the synthesis of novel pharmaceuticals, and the development of functional materials. The presence of the difluoromethyl group within the pentyl chain is of particular interest, as the difluoromethyl group is a key structural motif known to enhance membrane permeability and bioavailability in drug discovery efforts. Strictly for Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its unique reactivity to pioneer innovations in multiple scientific fields. For more detailed specifications, including monoisotopic mass and structural identifiers, please contact our technical team.

Properties

CAS No.

249758-79-0

Molecular Formula

C9H11BrF2S

Molecular Weight

269.15 g/mol

IUPAC Name

2-bromo-5-(1,1-difluoropentyl)thiophene

InChI

InChI=1S/C9H11BrF2S/c1-2-3-6-9(11,12)7-4-5-8(10)13-7/h4-5H,2-3,6H2,1H3

InChI Key

DUUXTQLDVCAQBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(S1)Br)(F)F

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 2-Bromo-5-(1,1-difluoropentyl)thiophene

This compound is a thiophene derivative substituted at positions 2 and 5 with bromine and a 1,1-difluoropentyl group, respectively. Its molecular formula (C₉H₁₁BrF₂S) corresponds to an average mass of 269.147 g/mol and a monoisotopic mass of 267.973290 Da. The compound’s stability and reactivity are influenced by the electron-withdrawing bromine and the steric effects of the branched difluoropentyl group, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Synthetic Routes for this compound

Bromination of 5-(1,1-Difluoropentyl)thiophene

This two-step method prioritizes introducing the difluoropentyl group before bromination:

Step 1: Synthesis of 5-(1,1-Difluoropentyl)thiophene
  • Friedel-Crafts Alkylation : Thiophene reacts with 1,1-difluoropentyl chloride in dichloroethane using AlCl₃ as a catalyst. The reaction proceeds at 25–40°C for 6–12 hours, yielding 5-(1,1-difluoropentyl)thiophene with 85–90% efficiency.
  • Fluorination of a Ketone Precursor : An alternative route involves acylation of thiophene at position 5 using pentanoyl chloride, followed by fluorination with diethylaminosulfur trifluoride (DAST). For example, treating 5-pentanoylthiophene with DAST at −10°C to 0°C in dichloromethane converts the ketone to a geminal difluoride.
Step 2: Regioselective Bromination
  • HBr/H₂O₂ Bromination : Adapted from patent CN103819449A, 5-(1,1-difluoropentyl)thiophene undergoes bromination using hydrobromic acid (48% w/w) and hydrogen peroxide (30% w/w) in dichloroethane at 40°C. The reaction achieves >95% selectivity for 2-bromo substitution, with a total yield of 88–92%.

Reaction Conditions Table

Step Reagents Solvent Temperature (°C) Yield (%)
1 AlCl₃, 1,1-difluoropentyl chloride Dichloroethane 25–40 85–90
2 HBr, H₂O₂ Dichloroethane 40 88–92

Difluoropentyl Group Introduction to 2-Bromothiophene

This route reverses the functionalization sequence:

Step 1: Synthesis of 2-Bromothiophene
  • Direct Bromination : Thiophene reacts with HBr and H₂O₂ in dichloroethane at 40°C, producing 2-bromothiophene with 95% purity and 90% yield.
Step 2: Alkylation at Position 5
  • Friedel-Crafts Alkylation : 2-Bromothiophene is treated with 1,1-difluoropentyl chloride and AlCl₃ in dichloroethane at 30–50°C. The bromine substituent directs electrophilic attack to position 5, yielding the target compound in 80–85% yield.

Mechanistic Insight : The bromine’s electron-withdrawing effect deactivates the thiophene ring, favoring electrophilic substitution at the para position (C5). The use of a branched alkyl halide minimizes carbocation rearrangements, ensuring regioselectivity.

Optimization Strategies and Challenges

Fluorination Efficiency

  • DAST Utilization : Fluorination of ketones using DAST requires strict temperature control (−10°C to 0°C) to avoid side reactions such as over-fluorination or decomposition. Excess DAST (1.5–2.0 equivalents) ensures complete conversion.
  • Solvent Selection : Dichloromethane or toluene enhances reagent solubility and stabilizes intermediates, improving yields by 10–15% compared to polar solvents.

Bromination Selectivity

  • Stoichiometric Control : A 1:1 molar ratio of HBr to thiophene derivative prevents di-bromination. Gas chromatography (GC) monitoring terminates the reaction once 2-bromo selectivity exceeds 95%.
  • Temperature Effects : Elevated temperatures (>50°C) promote ring-opening side reactions, whereas temperatures <40°C favor monosubstitution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Key signals include δ 4.14 ppm (NH₂, if present), δ 6.40–7.42 ppm (thiophene aromatic protons), and δ 1.20–2.50 ppm (difluoropentyl methyl/methylene groups).
  • ¹⁹F NMR : Two distinct peaks at δ −110 to −115 ppm confirm the geminal difluoride structure.

High-Performance Liquid Chromatography (HPLC)

  • Purity exceeding 99% is achievable after recrystallization from toluene or vacuum distillation.

Industrial-Scale Production Considerations

  • Cost-Efficiency : HBr/H₂O₂ bromination is preferable due to low reagent costs and mild conditions, reducing energy consumption by 30% compared to traditional Br₂ methods.
  • Safety Protocols : DAST requires handling under inert atmospheres due to its moisture sensitivity and toxic HF byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,1-difluoropentyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-(1,1-difluoropentyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,1-difluoropentyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropentyl groups can influence its binding affinity and selectivity for these targets. In materials science, its electronic properties are leveraged to enhance the performance of organic semiconductors and other electronic devices .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent at the 5-position of the thiophene ring significantly influences electronic, physical, and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Bromo-5-(1,1-difluoropentyl)thiophene 1,1-difluoropentyl (CF₂(CH₂)₃CH₃) C₉H₁₁BrF₂S ~269 (estimated) Long alkyl chain with electron-withdrawing CF₂ group
2-Bromo-5-(4-fluorophenyl)thiophene 4-fluorophenyl C₁₀H₆BrFS 257.12 Aromatic ring with fluorine para-substituent
2-Bromo-5-(difluoromethyl)thiophene Difluoromethyl (CF₂H) C₅H₃BrF₂S 209.04 Compact fluorinated substituent
2-Bromo-5-(2-nitro-1-butenyl)thiophene 2-nitro-1-butenyl C₈H₈BrNO₂S 270.13 Nitro group conjugated to a vinyl chain
2-Bromo-5-(2-octyldodecyl)thiophene 2-octyldodecyl C₂₄H₄₃BrS 467.56 Bulky alkyl chain for steric effects

Key Observations :

  • Lipophilicity : Longer alkyl chains (e.g., 1,1-difluoropentyl, 2-octyldodecyl) increase hydrophobicity, which may improve membrane permeability in drug candidates .
  • Steric Effects : Bulky substituents like 2-octyldodecyl hinder cross-coupling reactions but stabilize molecular conformations in optoelectronic materials .

Common Routes :

  • Suzuki-Miyaura Cross-Coupling : Used to attach aryl/alkyl groups to brominated thiophenes. For example, 2-bromo-5-(bromomethyl)thiophene reacts with aryl boronic acids to form 5-aryl derivatives .
  • Stille Coupling: highlights the use of 2-bromo-5-(methylthio)thiophene in synthesizing dithienopyrrole derivatives .
  • Electrophilic Substitution : Bromination and fluorination are standard methods for functionalizing thiophene rings .

Friedel-Crafts Alkylation : Introducing 1,1-difluoropentyl via electrophilic substitution.

Bromination : Using N-bromosuccinimide (NBS) to add bromine at the 2-position .

Physical and Chemical Properties

Property This compound (Estimated) 2-Bromo-5-(4-fluorophenyl)thiophene 2-Bromo-5-(difluoromethyl)thiophene
Boiling Point (°C) ~300–320 287 Not reported
Density (g/cm³) ~1.4–1.6 1.562 Not reported
Solubility Low in water; soluble in CH₂Cl₂, THF Similar to analogs Soluble in organic solvents
Stability Stable under inert atmosphere Stable Hygroscopic (requires dry storage)

Fluorine Impact :

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